N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 3-fluoro-4-methoxyphenyl group and a 4-(trifluoromethyl)phenoxyacetamide moiety. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a valuable subject for study.
Preparation Methods
The synthesis of N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoro and methoxy substituents, and coupling with the phenoxyacetamide group. Common synthetic routes may involve:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Substituents: The 3-fluoro-4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine derivative with 4-(trifluoromethyl)phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions bearing fluorine atoms, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving fluorinated compounds.
Biology: The compound’s biological activity can be explored in various assays to understand its potential as a therapeutic agent.
Medicine: Research may focus on its pharmacological properties, including its potential use in treating certain diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide stands out due to its unique combination of substituents. Similar compounds might include:
- N-{1-[(3-chloro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
- N-{1-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
These compounds share structural similarities but differ in the specific substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O3/c1-30-20-7-2-15(12-19(20)23)13-28-10-8-17(9-11-28)27-21(29)14-31-18-5-3-16(4-6-18)22(24,25)26/h2-7,12,17H,8-11,13-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXAXZGPRVUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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